molecular formula C12H17NO3 B13218162 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid

3-Cyclooctyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13218162
M. Wt: 223.27 g/mol
InChI Key: KYIREPSREFBSKL-UHFFFAOYSA-N
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Description

3-Cyclooctyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclooctyl group at the 3-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3 + 2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the oxazole ring. The cyclooctyl group can be introduced via a Grignard reaction or other alkylation methods.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing non-toxic solvents and catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products:

    Oxazolone derivatives: Formed through oxidation.

    Oxazolidine derivatives: Formed through reduction.

    Substituted oxazole derivatives: Formed through electrophilic substitution.

Scientific Research Applications

3-Cyclooctyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to the active site of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Oxazole-4-carboxylic acid: Lacks the cyclooctyl group, making it less hydrophobic.

    Isoxazole derivatives: Similar ring structure but with different electronic properties.

    Thiazole derivatives: Contain sulfur instead of oxygen, leading to different reactivity.

Uniqueness: 3-Cyclooctyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of the cyclooctyl group, which imparts distinct hydrophobic characteristics and influences its interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-cyclooctyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H17NO3/c14-12(15)10-8-16-13-11(10)9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,14,15)

InChI Key

KYIREPSREFBSKL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C2=NOC=C2C(=O)O

Origin of Product

United States

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